4-(5-Methyl-1,3-thiazol-2-yl)piperidine
Overview
Description
4-(5-Methyl-1,3-thiazol-2-yl)piperidine (MTZP) is a heterocyclic organic compound with a unique structure that has been studied for its potential applications in a variety of scientific fields. It is a cyclic amine with a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. MTZP has been studied for its potential applications in biological and medicinal research, as well as in chemical synthesis.
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including compounds like 4-(5-Methyl-1,3-thiazol-2-yl)piperidine, have been recognized for their potential antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress which is linked to various chronic diseases .
Analgesic and Anti-inflammatory Applications
The structural motif of thiazole is found in many compounds with significant analgesic and anti-inflammatory activities. This suggests that 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could be developed into drugs that alleviate pain and reduce inflammation, potentially with fewer side effects compared to current medications .
Antimicrobial and Antifungal Applications
Thiazoles are known to possess antimicrobial and antifungal activities. As such, 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could serve as a scaffold for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Antiviral Applications
Research has indicated that thiazole derivatives can exhibit antiviral activities. This opens up possibilities for 4-(5-Methyl-1,3-thiazol-2-yl)piperidine to be used in the synthesis of antiretroviral drugs, contributing to the treatment of viral infections .
Neuroprotective Applications
Compounds with a thiazole core have shown neuroprotective effects, suggesting potential applications of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine in the development of treatments for neurodegenerative diseases by protecting neuronal health .
Antitumor and Cytotoxic Applications
Thiazole derivatives have been associated with antitumor and cytotoxic activities. This implies that 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could be explored for its potential use in cancer therapy, possibly leading to the discovery of new anticancer drugs .
Herbicidal Activities
The structure of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine has been utilized in the design of herbicides. These compounds can inhibit essential proteins in plants, providing a basis for developing novel herbicidal agents .
COX Inhibition and Anti-inflammatory Drug Design
Specific thiazole derivatives have shown high selectivity and potency as COX inhibitors, which are crucial in anti-inflammatory drug design. This suggests that 4-(5-Methyl-1,3-thiazol-2-yl)piperidine could be a key intermediate in creating more effective and selective anti-inflammatory drugs .
Mechanism of Action
Target of Action
The primary target of 4-(5-Methyl-1,3-thiazol-2-yl)piperidine is the D1 protease in plants . D1 protease, also known as CtpA, is a carboxyl-terminal processing protease in plants . It cleaves the C-terminal extension of the precursor D1 protein (pD1) to form mature D1 protein (mD1), a process that is essential for the assembly of the PSII reaction center .
Mode of Action
4-(5-Methyl-1,3-thiazol-2-yl)piperidine interacts with its target, the D1 protease, by inhibiting its activity . This inhibition disrupts the formation of the mature D1 protein, thereby affecting the assembly of the PSII reaction center .
Biochemical Pathways
The inhibition of D1 protease by 4-(5-Methyl-1,3-thiazol-2-yl)piperidine affects the photosystem II (PSII) reaction center assembly pathway . PSII is a key component of the photosynthesis process in plants, and disruption of its assembly can have significant downstream effects on the plant’s ability to convert light energy into chemical energy .
Result of Action
The inhibition of D1 protease by 4-(5-Methyl-1,3-thiazol-2-yl)piperidine results in the disruption of the PSII reaction center assembly . This disruption can lead to a decrease in the plant’s photosynthetic efficiency, which can have significant effects on the plant’s growth and development .
properties
IUPAC Name |
5-methyl-2-piperidin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPOVXNYRVOVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1249151-01-6 | |
Record name | 4-(5-methyl-1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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